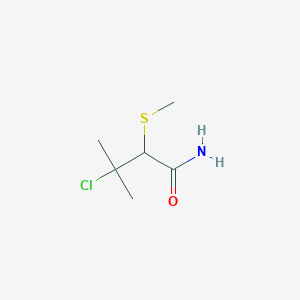
3-Chloro-3-methyl-2-(methylsulfanyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-methyl-2-(methylsulfanyl)butanamide is an organic compound with the molecular formula C₆H₁₂ClNOS It is a derivative of butanamide, featuring a chlorine atom, a methyl group, and a methylsulfanyl group attached to the butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methyl-2-(methylsulfanyl)butanamide typically involves the reaction of 3-chloro-3-methyl-2-butanone with methyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group. The resulting intermediate is then treated with ammonia or an amine to form the final butanamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-methyl-2-(methylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alcohols, ethers, and other substituted derivatives.
Scientific Research Applications
3-Chloro-3-methyl-2-(methylsulfanyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-methyl-2-(methylsulfanyl)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorine and methylsulfanyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-methyl-2-butanone: Lacks the methylsulfanyl group.
3-Methyl-2-(methylsulfanyl)butanamide: Lacks the chlorine atom.
3-Chloro-2-(methylsulfanyl)butanamide: Lacks the methyl group.
Uniqueness
3-Chloro-3-methyl-2-(methylsulfanyl)butanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorine and methylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61350-97-8 |
|---|---|
Molecular Formula |
C6H12ClNOS |
Molecular Weight |
181.68 g/mol |
IUPAC Name |
3-chloro-3-methyl-2-methylsulfanylbutanamide |
InChI |
InChI=1S/C6H12ClNOS/c1-6(2,7)4(10-3)5(8)9/h4H,1-3H3,(H2,8,9) |
InChI Key |
ADGNRVQQGHCOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)N)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















